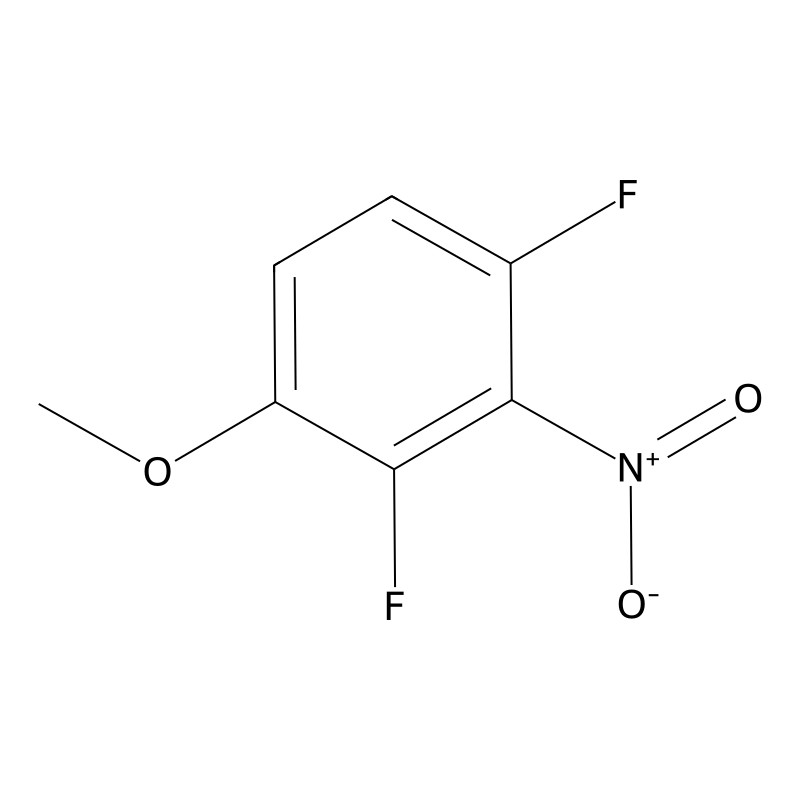

1,3-Difluoro-4-methoxy-2-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1,3-Difluoro-4-methoxy-2-nitrobenzene is an organic compound with the molecular formula C_7H_5F_2N_1O_3. It features two fluorine atoms, one methoxy group, and one nitro group attached to a benzene ring. The presence of these functional groups imparts unique chemical properties that make this compound of interest in various fields such as organic chemistry, medicinal chemistry, and material science. Its structure allows for significant electronic interactions due to the electron-withdrawing nature of the nitro and fluorine groups, coupled with the electron-donating characteristics of the methoxy group.

- Nucleophilic Aromatic Substitution: The compound's aromatic ring is susceptible to nucleophilic attack due to the presence of electron-withdrawing groups. Common nucleophiles include sodium methoxide and potassium tert-butoxide, typically used in polar aprotic solvents.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts or iron powder under acidic conditions.

- Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

These reactions allow for the synthesis of various derivatives, enhancing the compound's utility in research and application.

Research into the biological activity of 1,3-difluoro-4-methoxy-2-nitrobenzene has indicated potential antimicrobial and anticancer properties. The mechanisms behind these activities often involve interactions with specific molecular targets within cells. For instance, the nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. The fluorine atoms contribute to increased stability and lipophilicity, facilitating interactions with biological membranes and enzymes.

The synthesis of 1,3-difluoro-4-methoxy-2-nitrobenzene typically involves a multi-step process:

- Nitration: Starting from 1,3-difluoro-4-methoxybenzene, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control reaction rates and improve yields.

- Fluorination: Fluorination can be achieved through direct fluorination methods or by using fluorinating reagents in appropriate solvents.

In industrial settings, continuous flow reactors may be employed for large-scale production to ensure consistent quality and yield through automated control of reaction parameters.

1,3-Difluoro-4-methoxy-2-nitrobenzene finds applications across various domains:

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly pharmaceuticals and agrochemicals.

- Biological Research: Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer effects.

- Industrial Use: It is utilized in producing dyes, pigments, and other specialty chemicals.

Interaction studies related to 1,3-difluoro-4-methoxy-2-nitrobenzene focus on its mechanism of action at the molecular level. The nitro group can form reactive intermediates that lead to cytotoxicity through interactions with cellular macromolecules. Additionally, the unique combination of functional groups enhances its ability to interact with specific enzymes or receptors involved in various biological pathways.

Several compounds share structural similarities with 1,3-difluoro-4-methoxy-2-nitrobenzene:

| Compound Name | Key Differences |

|---|---|

| 1,3-Difluoro-2-methoxy-4-nitrobenzene | Different substitution pattern affecting reactivity |

| 1,4-Difluoro-2-methoxy-5-nitrobenzene | Isomeric structure with distinct chemical properties |

| 2,4-Difluoronitrobenzene | Lacks methoxy group; different reactivity |

Uniqueness

The uniqueness of 1,3-difluoro-4-methoxy-2-nitrobenzene lies in its specific arrangement of substituents which imparts distinct electronic and steric properties. This unique configuration enhances its value for targeted chemical synthesis and specialized applications across various fields.